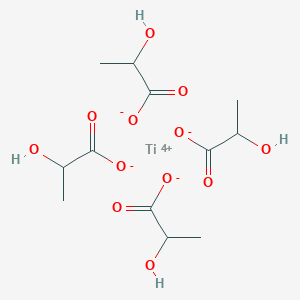![molecular formula C10H16O B085741 スピロ[4.5]デカン-6-オン CAS No. 13388-94-8](/img/structure/B85741.png)
スピロ[4.5]デカン-6-オン
概要
説明
Synthesis Analysis
The synthesis of spiro[4.5]decanes involves various methods, including formal (4+1) cycloaddition and enantioselective Michael-Henry cascade reactions, yielding spiro[4,5]decanes and spirooxindole polycycles with high diastereo- and enantioselectivities (Huang et al., 2017). Another approach is the use of para-quinone methides in a one-pot synthesis method to create spiro[2.5]octa-4,7-dien-6-ones, demonstrating the versatility in constructing spirocyclic compounds with consecutive quaternary centers (Gai et al., 2015).
Molecular Structure Analysis
Spiro[4.5]decan-6-one's molecular structure is characterized by its spirocyclic nature, which is a framework common in many bioactive compounds. The synthesis strategies often aim to introduce stereogenic centers with high selectivity. For instance, compounds bearing the spiro[4,5]decane system have been obtained with significant diastereo- and enantioselectivities, highlighting the complexity and potential for diversity in their molecular structure (Huang et al., 2017).
Chemical Reactions and Properties
Spiro[4.5]decan-6-one and its derivatives undergo various chemical reactions that showcase their reactivity and functional group transformations. The FeCl3-induced Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives is an example, leading to the synthesis of spiro[4.5]decane and spiro[4.4]nonane ring systems. This process highlights the role of substituents and protective groups in directing the outcomes of cyclization reactions (Kuroda et al., 2000).
Physical Properties Analysis
The physical properties of spiro[4.5]decan-6-one derivatives, such as melting points, boiling points, and solubility, can vary significantly depending on the substituents attached to the spirocyclic framework. While specific studies focusing solely on the physical properties of these compounds are less common, the synthesis and characterization phases of research often provide insights into these properties. For example, the synthesis of optically active spiro[4.5]decanes through Diels–Alder cycloaddition illustrates the importance of stereochemistry in determining the physical properties of these compounds (Rafel et al., 1998).
Chemical Properties Analysis
The chemical properties of spiro[4.5]decan-6-one derivatives, including reactivity towards various reagents, stability under different conditions, and the ability to undergo transformations into other valuable compounds, are central to their utility in organic synthesis. For instance, the transformation of spiro[5.4]decenones into bicyclo[4.4]deca-1,4-dien-3-ones via domino "elimination-double-Wagner-Meerwein-rearrangement" reactions showcases the potential for complex molecular rearrangements and the formation of pharmacologically relevant structures (Bose et al., 2004).
科学的研究の応用
セスキテルペン化学
スピロ[4.5]デカン-6-オンは、多様な環状構造を持つセスキテルペンの一種です . セスキテルペンの研究は、分光学的手法、反応機構の理解、合成方法論の進歩に大きく貢献してきました . スピロ[4.5]デカン-6-オンは、このグループの一員として、これらの進歩に重要な役割を果たしています。
有機合成
アルキンの位置選択的変換は、有機合成において非常に効率的な結合形成戦略です . スピロ[4.5]デカン-6-オンは、このプロセスを通じて調製することができ、これは有機合成の分野における重要な応用です .
アルキニルチオエーテルの不斉変換
スピロ[4.5]デカン-6-オンは、キラルなブレンステッド酸触媒によるアルキニルチオエーテルのエナンチオ選択的スピロ環化を通じて調製できます . この金属フリーのプロトコルは、キラルなスピロ[4.5]デカン-6-オンを、良好から優れた収率で、高いエナンチオ選択性で、環境に優しく原子効率の高い方法で調製することを可能にします .
フェノールの脱芳香化
フェノールの脱芳香化によるアルキニルチオエーテルのスピロ環化は、スピロ[4.5]デカン-6-オンの別の応用です . このプロセスもキラルなブレンステッド酸によって触媒されます .
材料科学
スピロ[4.5]デカン-6-オンは、材料科学の分野でも使用できます . そのユニークな構造と特性により、新しい材料の開発において貴重な化合物となっています
Safety and Hazards
特性
IUPAC Name |
spiro[4.5]decan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-5-1-2-6-10(9)7-3-4-8-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGDMKSLPPMIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCC2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302871 | |
| Record name | Spiro[4.5]decan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13388-94-8 | |
| Record name | Spiro[4.5]decan-6-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[4.5]decan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the reactions Spiro[4.5]decan-6-one can undergo, and what are the resulting products?
A1: Spiro[4.5]decan-6-one serves as a versatile building block in organic synthesis. For instance, it reacts with vinylmagnesium chloride to yield 6-vinylspiro[4.5]decan-6-ol. [] This reaction highlights the compound's reactivity towards Grignard reagents, opening possibilities for further derivatization. Subsequent transformations of 6-vinylspiro[4.5]decan-6-ol through reactions like the Carroll reaction lead to the formation of compounds such as 5-(spiro[4.5]decyliden-6-yl)-2-pentanone. [] These reactions demonstrate the potential of Spiro[4.5]decan-6-one as a precursor for synthesizing more complex molecules.
Q2: Has Spiro[4.5]decan-6-one been found in natural sources, and if so, what are its biological activities?
A2: While Spiro[4.5]decan-6-one itself hasn't been reported in natural sources, a closely related compound, Spiroseoflosterol, featuring a unique spiro[4.5]decan-6-one system, was isolated from the fruiting bodies of the mushroom Butyriboletus roseoflavus. [] Spiroseoflosterol exhibited cytotoxic activity against liver cancer cell lines (HepG2 and sorafenib-resistant Huh7). [] This finding suggests that the spiro[4.5]decan-6-one scaffold could be a promising structural motif for developing new anticancer agents.
Q3: What research opportunities exist for exploring the structure-activity relationship (SAR) of compounds containing the Spiro[4.5]decan-6-one scaffold?
A3: The discovery of Spiroseoflosterol's cytotoxic activity presents a compelling opportunity to investigate SAR around the spiro[4.5]decan-6-one core. [] Systematic modifications to the substituents on the ring system, exploring different functional groups and their spatial arrangement, could shed light on the key structural features responsible for the observed biological activity. Such studies could involve synthesizing a series of analogs and evaluating their potency and selectivity against various cancer cell lines. This information could guide the development of more potent and selective anticancer agents based on the spiro[4.5]decan-6-one scaffold.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


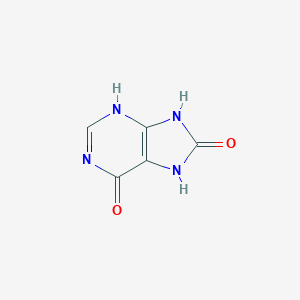

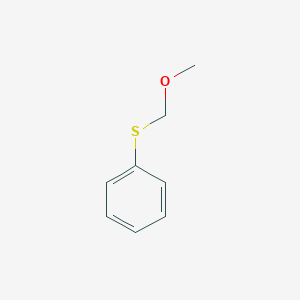
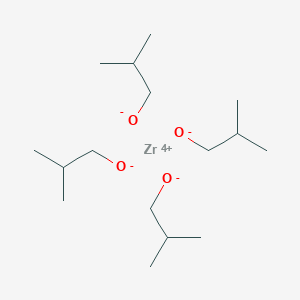
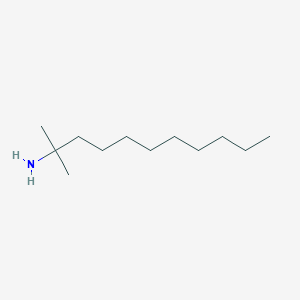

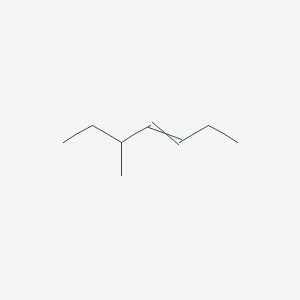
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)
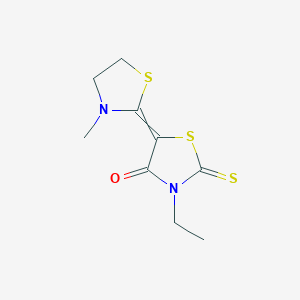
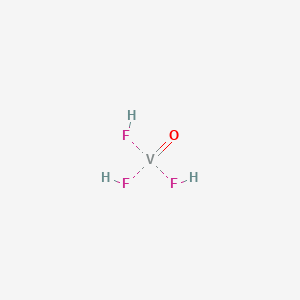


![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B85680.png)
